Tributyl phosphite
Overview
Description
Tributyl phosphite is an alkylphosphite and is reported to inhibit carboxylesterase activity . It is an odorless colorless to yellow liquid .
Synthesis Analysis
This compound can be synthesized by the hydrophosphination of phosphine with 1-butene . A novel technique for the rapid determination of tributyl phosphate degradation from alkaline hydrolysis in aqueous and organic phases using FTIR–ATR and verification of this technique by gas chromatography has been reported .Molecular Structure Analysis
Tributyl phosphate has a molecular formula of CHOP and an average mass of 266.314 Da . The 3D structure of Tributyl phosphate can be viewed using Java or Javascript .Chemical Reactions Analysis
Tributyl phosphate degrades after repeated use in the plutonium and uranium reduction Extraction (PUREX) Process, which uses TBP to recover plutonium and uranium from spent nuclear fuel in nuclear reprocessing . After repeated use, TBP degrades to dibutyl phosphate (DBP), monobutyl phosphate (MBP), phosphate, and/or butanol .Physical and Chemical Properties Analysis
Tributyl phosphate has a melting point of -79 °C, a boiling point of 180-183 °C/22 mmHg, a density of 0.979 g/mL at 25 °C, a vapor density of 9.2 (vs air), a vapor pressure of 0.0±0.6 mmHg at 25°C, and an enthalpy of vaporization of 50.6±3.0 kJ/mol . It also has a flash point of 193.3±0.0 °C and an index of refraction of 1.430 .Scientific Research Applications
Flame-Retarding Additives in Li-ion Batteries
Tributyl phosphite (TBP) has been investigated for its efficacy as a flame-retarding additive in lithium-ion batteries. Research demonstrates that TBP can significantly suppress the flammability of electrolytes, improve thermal stability, and enhance electrochemical cell performance. This makes TBP a promising candidate for enhancing the safety and efficiency of Li-ion batteries (Nam, Park, & Kim, 2012).
Catalyst Modifier in Propene Polymerization
TBP has been used as a modifier in heterogeneous TiCl3/(C2H5)2AlCl propene polymerization catalyst systems. It has been found to substantially improve stereospecificity and maintain high catalyst activity. This application demonstrates the utility of TBP in enhancing the efficiency and specificity of industrial polymerization processes (Karayannis, Khelghatian, & Lee, 1986).
Supported Liquid Membranes for Drug Extraction
TBP has been explored as a potential supported liquid membrane (SLM) for electromembrane extraction (EME) of basic drugs from human plasma samples. Studies show that TBP, due to its high hydrogen-bond basicity and polarity, is effective in partitioning charged polar model analytes into the SLM, demonstrating its utility in pharmaceutical and biochemical analysis (Huang, Gjelstad, & Pedersen‐Bjergaard, 2017).
Stabilizer in Poly(vinyl chloride) Degradation
Investigations into the effects of TBP on the thermal degradation of poly(vinyl chloride) (PVC) show that it can act as a stabilizer. The stabilizing action of TBP in combination with isocyanates can modify the rate of dehydrochlorination and crosslinking in PVC, contributing to the development of more stable and durable PVC products (Razuvaev, Troitskiǐ, D'Jachkovskaya, Troitskaya, Malyshev, Malysheva, & Lepaev, 1974).
Surface and Tribological Chemistry
The surface chemistry of TBP on Fe3O4 has been a subject of study in the context of lubricant additives. The decomposition of TBP on iron oxide surfaces and its interaction in producing phosphates and polyphosphate glasses is crucial for understanding its role in tribological applications and improving lubricant formulations (Gao, Furlong, Kotvis, & Tysoe, 2004).
Enhancing Protein Solubility in Electrophoresis
TBP has been used as a reducing agent in two-dimensional electrophoresis, replacing dithiothreitol. It enhances protein solubility, leading to shorter run times and increased resolution in protein analysis. This application is significant in the field of proteomics and biochemical analysis (Herbert, Molloy, Gooley, Walsh, Bryson, & Williams, 1998).
Mechanism of Action
Mode of Action
Tributyl phosphite interacts with its targets through various mechanisms. It inhibits the reaction of the Androgen Receptor (AR) with other compounds, thereby decreasing its activity . It also binds to the NR1I2 protein, resulting in increased activity . Furthermore, it has been found to affect the gene expression of the photosynthetic electron transport chain, contributing to the reactive oxygen species (ROS) burst .
Biochemical Pathways
This compound affects several biochemical pathways. It impacts the photosynthetic electron transport chain, leading to a ROS burst . It also affects both fatty acid content and profile by regulating the transcription of genes related to glycolysis, fatty acid biosynthesis, and β-oxidation .
Pharmacokinetics
It’s known that it’s a colorless, odorless liquid with a molecular weight of 266.3141 . It has an autoignition temperature of 770°F and a vapor pressure of 13.7 mmHg at 68°F .
Result of Action
The action of this compound results in several molecular and cellular effects. It severely inhibits algal cell growth by reducing photosynthetic efficiency and inducing oxidative stress . It triggers the synthesis of ROS, disrupting the subcellular membrane structure of the aquatic organism .
Action Environment
Environmental factors can influence the action of this compound. Its relative stability in the natural environment and its hydrophilic character make it readily affect the growth of aquatic organisms . Its contamination levels in many freshwater environments have been reported to reach concentrations from 2 to 40 ng/L .
Safety and Hazards
Tributyl phosphate is stable under normal conditions of use. It should avoid contact with bases and strong oxidizing agents. It reacts with warm water producing corrosive phosphoric acid and butanol . Heating to decomposition may release carbon monoxide, carbon dioxide, and phosphorus oxides . It is recommended to prevent skin and eye contact, use personal protective equipment, and ensure adequate ventilation .
Future Directions
Biochemical Analysis
Biochemical Properties
Tributyl phosphite is an organophosphorus compound
Cellular Effects
This compound has been found to have inhibitory effects on algal growth, photosynthesis, and fatty acid synthesis in the marine diatom Phaeodactylum tricornutum . It reduces photosynthetic efficiency and induces oxidative stress, affecting both fatty acid content and profile by regulating the transcription of genes related to glycolysis, fatty acid biosynthesis, and β-oxidation .
Molecular Mechanism
It is known to trigger the synthesis of reactive oxygen species (ROS), disrupting the subcellular membrane structure of aquatic organisms
Temporal Effects in Laboratory Settings
It is known that this compound can cause cell damage leading to necrosis with reversible proliferative and hyperplastic changes .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have toxic and carcinogenic effects on the bladder, particularly in rats . The severity of the effects and the target organs show species-specific differences
Metabolic Pathways
It has been found to affect the transcription of genes related to glycolysis, fatty acid biosynthesis, and β-oxidation .
Properties
IUPAC Name |
tributyl phosphite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O3P/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTGYFREQJCEML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(OCCCC)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7051474 | |
Record name | Tributyl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7051474 | |
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Molecular Weight |
250.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid with a mild odor; [Acros Organics MSDS] | |
Record name | Phosphorous acid, tributyl ester | |
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Record name | Tributyl phosphite | |
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CAS No. |
102-85-2 | |
Record name | Tributyl phosphite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tributyl phosphite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102852 | |
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Record name | TRIBUTYL PHOSPHITE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2675 | |
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Record name | Phosphorous acid, tributyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Tributyl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7051474 | |
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Record name | Tributyl phosphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.784 | |
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Record name | TRIBUTYL PHOSPHITE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/498030B4AD | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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